molecular formula C14H13NO5 B14157864 ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate CAS No. 377059-55-7

ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate

Cat. No.: B14157864
CAS No.: 377059-55-7
M. Wt: 275.26 g/mol
InChI Key: KJNTZLZGFSUHGS-WQLSENKSSA-N
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Description

Ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a phenyl group, and an ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate typically involves the reaction of 4-formylphenyl ethyl carbonate with 2-methyl-5-oxo-1,3-oxazole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce oxazole-2-ylmethanol derivatives.

Scientific Research Applications

Ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate can be compared with other similar compounds, such as:

  • Ethyl 2-(4-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)acetate
  • Methyl 4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]benzoate
  • Ethyl 4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl ether

Properties

CAS No.

377059-55-7

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate

InChI

InChI=1S/C14H13NO5/c1-3-18-14(17)20-11-6-4-10(5-7-11)8-12-13(16)19-9(2)15-12/h4-8H,3H2,1-2H3/b12-8-

InChI Key

KJNTZLZGFSUHGS-WQLSENKSSA-N

Isomeric SMILES

CCOC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C

solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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